molecular formula C9H18O B6242271 rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis CAS No. 153873-63-3

rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis

Cat. No. B6242271
CAS RN: 153873-63-3
M. Wt: 142.2
InChI Key:
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Description

Rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis (also known as 3-pentylcyclopentanol or 3-pentylcyclopentan-1-ol) is a cyclic alcohol with a five-membered ring, consisting of four carbon atoms and one oxygen atom. It is a chiral molecule, meaning it has two enantiomers, one with a (1R, 3S) configuration and one with a (1S, 3R) configuration. This molecule has a wide range of applications in both scientific research and industry.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis is not well understood. However, it is believed that the molecule acts as a chiral catalyst, promoting the formation of enantiomerically pure products in organic reactions. Additionally, it is thought to act as a bridge between two molecules, allowing them to interact more efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis are not well understood. However, it is believed that the molecule has no direct effect on humans or other organisms.

Advantages and Limitations for Lab Experiments

Rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis has several advantages for laboratory experiments. It is a relatively inexpensive and easily accessible molecule, making it ideal for use in a variety of synthetic reactions. Additionally, it is a chiral molecule, making it useful for the study of stereochemistry. However, the molecule is relatively unstable and has a low boiling point, making it difficult to handle in the laboratory.

Future Directions

There are several potential future directions for the use of rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis in scientific research. For example, the molecule could be used as a catalyst in asymmetric synthesis, allowing for the production of enantiomerically pure products. Additionally, the molecule could be used as a model compound in the study of reaction mechanisms, such as Diels-Alder reactions. Finally, the molecule could be used as a starting material in the synthesis of biologically active compounds, such as antibiotics and antifungal agents.

Synthesis Methods

Rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis can be synthesized through a variety of methods. One of the most common methods is by the condensation of 1-pentanol with cyclopentanone using a base such as sodium ethoxide. This reaction produces the (1R, 3S) enantiomer of the molecule. Another method involves the reaction of cyclopentanone with ethyl iodide, followed by a catalytic hydrogenation of the resulting alkyl iodide. This method produces both the (1R, 3S) and (1S, 3R) enantiomers of the molecule.

Scientific Research Applications

Rac-(1R,3S)-3-pentylcyclobutan-1-ol, cis has a wide range of applications in scientific research. It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a model compound in the study of the stereochemistry of reaction mechanisms. Additionally, it is used as a starting material in the synthesis of biologically active compounds, such as antibiotics and antifungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis involves the following steps: 1) synthesis of 3-pentylcyclobutanone, 2) reduction of 3-pentylcyclobutanone to racemic 3-pentylcyclobutan-1-ol, and 3) diastereoselective reduction of racemic 3-pentylcyclobutan-1-ol to rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis.", "Starting Materials": [ "Cyclopentadiene", "1,3-butadiene", "n-Butyllithium", "Diethyl carbonate", "Lithium aluminum hydride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Ethanol", "Hexane", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-pentylcyclobutanone", "a) Add cyclopentadiene and 1,3-butadiene to a reaction flask and heat under reflux in the presence of n-butyllithium.", "b) Add diethyl carbonate to the reaction mixture and continue heating under reflux.", "c) Cool the reaction mixture and extract the product with hexane.", "Step 2: Reduction of 3-pentylcyclobutanone to racemic 3-pentylcyclobutan-1-ol", "a) Dissolve 3-pentylcyclobutanone in tetrahydrofuran and add lithium aluminum hydride.", "b) Heat the reaction mixture under reflux and then cool to room temperature.", "c) Add water and then hydrochloric acid to the reaction mixture to quench the reaction.", "d) Extract the product with hexane.", "Step 3: Diastereoselective reduction of racemic 3-pentylcyclobutan-1-ol to rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis", "a) Dissolve racemic 3-pentylcyclobutan-1-ol in methanol and add sodium borohydride.", "b) Heat the reaction mixture under reflux and then cool to room temperature.", "c) Add acetic acid to the reaction mixture to quench the reaction.", "d) Extract the product with hexane and purify by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

153873-63-3

Product Name

rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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